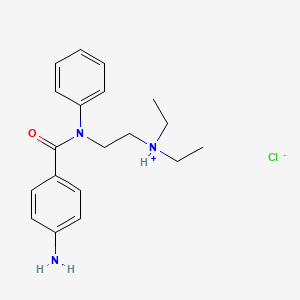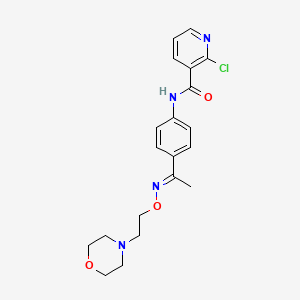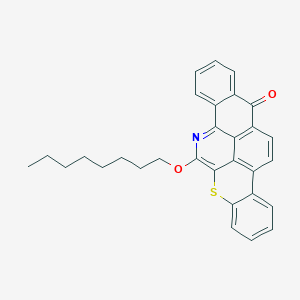
Quinolin-65
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-65 is a model molecule used extensively in research to represent solid-waste heavy hydrocarbons, such as asphaltenes. It is known for its large aromatic region and side chains, making it a suitable candidate for studying the chemical and physical properties of heavy hydrocarbons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quinolin-65 can be synthesized through various methods, including the reaction of α,β-unsaturated aldehydes with anilines using malonic acid equivalents . The reaction conditions typically involve the use of catalytic systems and can be optimized for higher yields and purity.
Industrial Production Methods: Industrial production of this compound often involves the use of batch reactors operated at specific temperatures and pressures. For example, the oxy-cracking reaction of this compound is performed in a Parr batch reactor at temperatures between 200°C and 230°C and an oxygen partial pressure of 750 psi .
Analyse Chemischer Reaktionen
Types of Reactions: Quinolin-65 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is oxy-cracking, which combines oxidation and cracking reactions to convert heavy hydrocarbons into commodity products with minimal CO2 emissions .
Common Reagents and Conditions: The oxy-cracking reaction of this compound involves the use of hydroxyl radicals (OH˙) and hydroxide anions (OH−) in basic aqueous media. The reaction is carried out at mild temperatures (200–230°C) and pressures (500–750 psi) .
Major Products Formed: The major products formed from the oxy-cracking of this compound include organic carboxylic acids, phenolic compounds, and carbonyl-containing compounds. Small amounts of inorganic carbon (IC) are also produced .
Wissenschaftliche Forschungsanwendungen
Quinolin-65 is widely used in scientific research as a model molecule for studying the chemical and physical properties of solid-waste heavy hydrocarbons. It is particularly useful in understanding the oxy-cracking mechanism and the reaction kinetics of heavy hydrocarbons . Additionally, this compound has applications in the development of greener and more sustainable chemical processes .
Wirkmechanismus
The mechanism of action of Quinolin-65 involves the attack of hydroxyl radicals (OH˙) and hydroxide anions (OH−) on the molecule. This leads to oxidative decomposition, producing various aromatic intermediates that are further oxy-cracked into organic acids and small amounts of CO2 . The reaction kinetics suggest a parallel-consecutive reaction mechanism .
Vergleich Mit ähnlichen Verbindungen
Quinolin-65 is often compared to other model molecules used to represent solid-waste heavy hydrocarbons, such as asphaltenes. It is unique in its large aromatic region and side chains, which closely resemble the physical and chemical properties of asphaltenes . Similar compounds include other quinoline derivatives and asphaltene model molecules .
Eigenschaften
CAS-Nummer |
834884-59-2 |
|---|---|
Molekularformel |
C30H27NO2S |
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
10-octoxy-8-thia-11-azahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,9,11,13,15,17,20(24),21-undecaen-19-one |
InChI |
InChI=1S/C30H27NO2S/c1-2-3-4-5-6-11-18-33-30-29-26-20(19-12-9-10-15-24(19)34-29)16-17-23-25(26)27(31-30)21-13-7-8-14-22(21)28(23)32/h7-10,12-17H,2-6,11,18H2,1H3 |
InChI-Schlüssel |
WFTBYGLYHXEEEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=C2C3=C(C=CC4=C3C(=N1)C5=CC=CC=C5C4=O)C6=CC=CC=C6S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


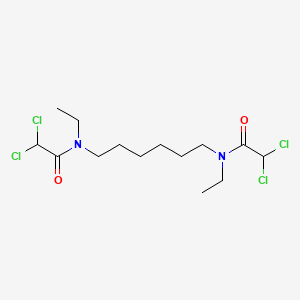
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)


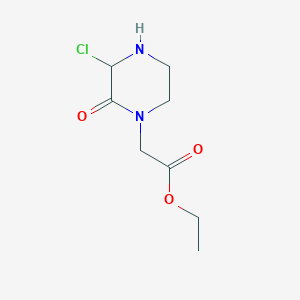

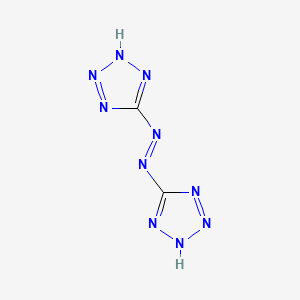

![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
